molecular formula C15H22N2O3S B2957554 1-(2,4,5-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide CAS No. 667891-83-0

1-(2,4,5-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide

Cat. No.: B2957554
CAS No.: 667891-83-0
M. Wt: 310.41
InChI Key: SCKUNMOASFQGEH-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide (CAS 667891-83-0) is a piperidine derivative of interest in medicinal chemistry and biochemical research. The compound features a 2,4,5-trimethylbenzenesulfonyl group attached to the piperidine nitrogen, a structure known to enhance lipophilicity and metabolic stability . At the 4-position of the piperidine ring, a carboxylic acid amide group provides a key site for hydrogen bonding, facilitating interactions with biological targets . While specific biological data for this compound is limited in the public domain, its structural profile suggests potential as a scaffold for enzyme inhibition or receptor modulation. Similar benzenesulfonyl-piperidine derivatives have been investigated for interactions with proteases and other enzymatic targets . This product is intended for in-vitro research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not classified as a drug, medicine, or therapeutic agent. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-8-12(3)14(9-11(10)2)21(19,20)17-6-4-13(5-7-17)15(16)18/h8-9,13H,4-7H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUNMOASFQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4,5-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • IUPAC Name : 1-(2,4,5-trimethylphenylsulfonyl)-piperidine-4-carboxamide

Research indicates that the compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. For example, studies have shown that similar piperidine derivatives can act as inhibitors for angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure and fluid balance .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's activity against various cell lines. Notable findings include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, such as A549 (lung cancer) and K562 (leukemia) cells. The observed IC50 values indicate significant potency in inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has shown potential as an ACE inhibitor with an IC50 value comparable to known inhibitors. This suggests a possible application in managing hypertension .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound:

  • Animal Models : Administration of the compound in animal models demonstrated a reduction in blood pressure similar to established ACE inhibitors. However, further studies are needed to assess long-term effects and safety profiles.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound by evaluating its effects on A549 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of the compound. Using a hypertensive rat model, researchers administered varying doses and monitored blood pressure changes. Results showed a significant reduction in systolic blood pressure at doses above 10 mg/kg.

Data Tables

Study Cell Line/Model IC50/Effect Notes
Anticancer ActivityA54915 µMDose-dependent decrease in viability
ACE InhibitionEnzymatic AssayComparable to ACE inhibitorsPotential therapeutic use in hypertension
Cardiovascular EffectsHypertensive RatsSignificant BP reductionEffective at doses >10 mg/kg

Comparison with Similar Compounds

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

Structural Differences : Replaces the trimethylbenzenesulfonyl group with a sulfamoylbenzoyl moiety. The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bonding capacity, enhancing solubility compared to the hydrophobic trimethyl substituents in the target compound .
Synthesis : Synthesized via EDCI/HOBt-mediated coupling with amines, similar to methods used for benzenesulfonyl derivatives .
Biological Activity : Demonstrated inhibitory activity against human carbonic anhydrase isoforms, with substituents on the piperazine ring (e.g., methoxy groups) modulating potency (IC₅₀ values in nM range) .
Physicochemical Properties :

  • Molecular weight: ~486.58 g/mol
  • LogP: ~2.1 (estimated)
  • Water solubility: Higher than trimethylbenzenesulfonyl derivatives due to sulfamoyl group .

1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide

Structural Differences: Features a formylphenyl group at the piperidine nitrogen and a trifluoromethylbenzyl amide. The trifluoromethyl group increases metabolic stability and electronegativity . Synthesis: Prepared via isobutyl chloroformate-mediated coupling under argon, differing from the sulfonylation required for the target compound . Biological Activity: Not explicitly stated, but trifluoromethyl groups are known to enhance blood-brain barrier penetration in CNS-targeting drugs . Physicochemical Properties:

  • Molecular weight: ~419.4 g/mol
  • LogP: ~3.5 (estimated)
  • Solubility: Lower than sulfamoyl derivatives due to trifluoromethyl hydrophobicity .

Piperidine-4-carboxylic acid phenyl-alkyl amide derivatives

Structural Differences: Alkyl or phenyl-alkyl substituents instead of benzenesulfonyl groups. These compounds lack the electron-withdrawing sulfonyl group, altering electronic properties . Biological Activity: Act as monoamine neurotransmitter reuptake inhibitors (e.g., serotonin, norepinephrine), with alkyl chain length affecting selectivity . Physicochemical Properties:

  • Molecular weight: ~300–400 g/mol
  • LogP: ~2.8–3.8
  • Solubility: Moderate, influenced by alkyl chain length .

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Structural Differences: Ethoxycarbonyl group replaces the benzenesulfonyl moiety. This ester group is more hydrolytically labile than the sulfonamide . Synthesis: Prepared via base-catalyzed reactions (e.g., NaOH or Na₂CO₃), contrasting with sulfonylation methods .

1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide

Structural Differences: Acetamidophenyl sulfonyl group instead of trimethylbenzenesulfonyl. Physicochemical Properties:

  • Molecular weight: 325.38 g/mol
  • LogP: ~1.8
  • Solubility: Higher than trimethyl derivatives due to polar acetamido group .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents LogP (Estimated) Biological Activity
Target Compound ~349.5 2,4,5-Trimethylbenzenesulfonyl ~3.2 Potential enzyme inhibition
1-(4-Sulfamoylbenzoyl) derivatives 486.58 Sulfamoylbenzoyl ~2.1 Carbonic anhydrase inhibition
Trifluoromethylbenzyl derivative 419.4 Trifluoromethylbenzyl ~3.5 CNS-targeting (hypothesized)
Phenyl-alkyl amides 300–400 Alkyl/phenyl-alkyl ~2.8–3.8 Monoamine reuptake inhibition
1-((4-Acetamidophenyl)sulfonyl) 325.38 Acetamidophenyl sulfonyl ~1.8 Unreported (structural analog)

Key Research Findings

  • Sulfonamide vs. Sulfonyl : Sulfamoyl derivatives (e.g., from ) exhibit higher solubility but lower metabolic stability than trimethylbenzenesulfonyl derivatives due to increased polarity .
  • Trifluoromethyl Impact : The trifluoromethyl group in ’s compound enhances lipophilicity and resistance to oxidative metabolism, a property absent in the target compound .
  • Biological Target Specificity : Piperidine-4-carboxamides with sulfonyl groups (e.g., target compound) are more likely to target enzymes (e.g., carbonic anhydrase), while phenyl-alkyl amides () favor neurotransmitter transporters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.